molecular formula C19H25N3O3 B10994376 N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B10994376
M. Wt: 343.4 g/mol
InChI Key: LDCULRMXPZLDMH-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 1H-benzimidazole with a pentyl halide to form the intermediate, which is then reacted with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The pentyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or tetrahydrofuran ring.

    Substitution: Substituted pentyl derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of a benzimidazole moiety with a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-19(2)13(12-17(23)25-19)18(24)20-11-7-3-4-10-16-21-14-8-5-6-9-15(14)22-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

LDCULRMXPZLDMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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